1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied for their potential biological activities .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also has a phenyl group attached to it. The presence of a nitrobenzyl group suggests that it might have interesting reactivity .Scientific Research Applications
Subheading Co-crystal Formation from Imidazole Derivatives
The compound 2-(imidazol-1-yl)-1-phenylethanone, similar in structure to the requested compound, shows significant promise in the formation of binary organic acid-base adducts through salt and co-crystal formation. This process is driven by strong N-H⋯O, O-H⋯N, and O-H⋯O hydrogen bonds, indicating the potential of related compounds in developing supramolecular architectures for various applications (Jin et al., 2011).
Crystal Structure and Hydrogen Bonding Applications
Subheading Structural Analysis and Supramolecular Synthons
Further research into 2-(imidazol-1-yl)-1-phenylethanone derivatives has expanded our understanding of their crystal packing and structural properties. These compounds demonstrate a complex interplay of various weak nonbonding interactions, contributing to the stabilization and expansion of their 3D framework structures. The presence of classical supramolecular synthons in these crystalline solids emphasizes their potential in designing advanced materials with tailored properties (Xu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-17(12-14-5-2-1-3-6-14)20-10-9-19-18(20)25-13-15-7-4-8-16(11-15)21(23)24/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYHIIOCCVTTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328578 |
Source
|
Record name | 1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851808-80-5 |
Source
|
Record name | 1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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